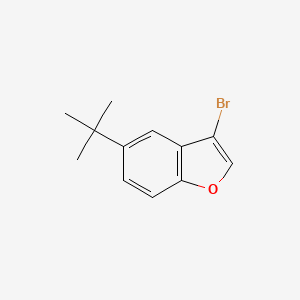
cis-1,2,5-Trimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2,5-Trimethylpiperidin-4-one: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. This compound is particularly notable for its structural features, which include a piperidine ring substituted with three methyl groups at the 1, 2, and 5 positions, and a ketone group at the 4 position. These structural characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,5-Trimethylpiperidin-4-one can be achieved through several methods. One common approach involves the reaction of aminocrotonyl ester with appropriate reagents under controlled conditions. The process typically requires careful stereochemical analysis to ensure the desired cis configuration is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the reaction conditions to maximize yield and purity. For example, the use of vinylacetylene in the synthesis process has been explored, although it presents challenges due to its availability and environmental concerns . Modern methods focus on using alternative reagents and catalysts to improve efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,2,5-Trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
cis-1,2,5-Trimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of cis-1,2,5-Trimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in drug synthesis means it can be converted into active pharmaceutical ingredients that interact with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
1,2,5-Trimethylpiperidine: Lacks the ketone group at the 4 position.
4-Methylpiperidine: Has a single methyl group and lacks the additional methyl substitutions.
Piperidin-4-one: The parent compound without any methyl substitutions.
Uniqueness: cis-1,2,5-Trimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of the ketone group, which confer distinct chemical and biological properties. These features make it a versatile intermediate in various synthetic pathways and enhance its utility in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H30N2O2 |
|---|---|
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/2C8H15NO/c2*1-6-5-9(3)7(2)4-8(6)10/h2*6-7H,4-5H2,1-3H3 |
Clé InChI |
WRECZUOKXHIPBW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(CN1C)C.CC1CC(=O)C(CN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)





![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)

![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)

